MAO Inhibitory Potency: 100-Fold Reduction Versus Mono-Fluorinated Diastereomers
Geminal difluoro-substitution on the cyclopropane ring of 1-phenylcyclopropylamine causes a dramatic loss of MAO inhibitory potency compared to mono-fluorinated analogues. Specifically, gem-difluoro-substitution resulted in a 100-fold reduction in potency relative to either (E)- or (Z)-monofluorinated diastereomers when tested against recombinant human liver MAO A and MAO B [1]. This stands in stark contrast to the parent 1-phenylcyclopropylamine, which is a selective inhibitor of MAO B, and the mono-fluorinated derivatives which are potent and selective irreversible inhibitors of MAO A [1].
| Evidence Dimension | MAO inhibitory potency |
|---|---|
| Target Compound Data | 100-fold less potent |
| Comparator Or Baseline | (E)- and (Z)-2-fluoro-1-phenylcyclopropylamine diastereomers |
| Quantified Difference | 100-fold decrease in potency |
| Conditions | Recombinant human liver MAO A and MAO B assays |
Why This Matters
This 100-fold potency reduction means 2,2-difluoro-1-phenylcyclopropan-1-amine is not suitable as an MAO inhibitor, steering procurement away from CNS applications and toward its primary utility as a synthetic building block or metabolic probe.
- [1] Ye, S.; Yoshida, S.; Fröhlich, R.; Haufe, G.; Kirk, K. L. Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines. Bioorganic & Medicinal Chemistry, 2005, 13, 2489–2499. View Source
